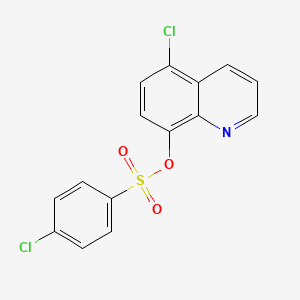

5-Chloro-8-quinolyl 4-chlorobenzenesulfonate

Description

Overview of Quinoline (B57606) Heterocycles in Academic Research

Quinoline, a bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry. orientjchem.orgtandfonline.com First isolated from coal tar in 1834, its derivatives are found in numerous natural products and synthetic molecules with a broad spectrum of biological activities. tandfonline.com The versatility of the quinoline ring system allows for substitutions at various positions, leading to a diverse array of compounds with tailored properties. orientjchem.org

Researchers have extensively explored quinoline derivatives for their potential therapeutic applications, which include:

Antimalarial agents: Quinine, chloroquine, and mefloquine (B1676156) are classic examples of quinoline-based drugs that have been pivotal in the fight against malaria. nih.gov

Anticancer properties: Certain quinoline derivatives have demonstrated the ability to inhibit cancer cell growth and induce apoptosis. orientjchem.org

Antimicrobial activity: The quinoline scaffold is a key component in various antibacterial, antifungal, and antiviral agents. orientjchem.orgresearchgate.net

Other therapeutic areas: Research has also uncovered the potential of quinoline compounds as anti-inflammatory, analgesic, and antihypertensive agents. tandfonline.comresearchgate.net

The rich chemistry of quinoline allows for various synthetic modifications, making it an attractive starting point for the development of novel compounds with diverse pharmacological profiles. thesciencein.org

Significance of Sulfonate Esters in Organic and Medicinal Chemistry Research

Sulfonate esters are a class of organic compounds characterized by the functional group R-SO₂-O-R'. They are notable for being excellent leaving groups in nucleophilic substitution reactions, a property that makes them valuable intermediates in organic synthesis. eurjchem.com The sulfonamide and sulfonate moieties are key structural features in many pharmaceuticals, agrochemicals, and materials. eurjchem.comresearchgate.net

The significance of sulfonate esters in research is multifaceted:

Synthetic Utility: Their role as reactive intermediates facilitates the construction of complex molecules. eurjchem.com

Prodrug Strategies: The sulfonate ester linkage can be employed in the design of prodrugs, which are inactive compounds that are converted into active drugs within the body.

Biological Activity: While often used as synthetic tools, some sulfonate esters exhibit biological activity themselves. For instance, they have been investigated for their potential antibacterial properties. eurjchem.com

Protecting Groups: The sulfonate group can be used as a protecting group for alcohols, although their inherent reactivity requires careful consideration. nih.gov

The stability and reactivity of sulfonate esters can be tuned by altering the substituents on the sulfur atom and the oxygen-linked carbon, providing a versatile tool for chemists. nih.gov

Research Landscape of 5-Chloro-8-quinolyl 4-chlorobenzenesulfonate (B8647990) and Related Derivatives

Direct research specifically investigating 5-Chloro-8-quinolyl 4-chlorobenzenesulfonate is not extensively documented in publicly available literature. However, the research landscape can be inferred by examining studies on its precursor, 5-chloro-8-hydroxyquinoline (B194070) (also known as cloxyquin), and related sulfonate esters.

5-Chloro-8-hydroxyquinoline is a well-studied compound with known antimicrobial properties. cionpharma.comchemimpex.com It has been investigated for its activity against various bacteria and fungi, including Mycobacterium tuberculosis. nih.gov The presence of the chlorine atom and the hydroxyl group on the quinoline ring are crucial for its biological activity. cionpharma.com

The synthesis of 5-chloro-8-hydroxyquinoline can be achieved through various methods, including the Skraup reaction using 4-chloro-2-aminophenol and glycerol (B35011), or by the chlorination of 8-hydroxyquinoline (B1678124). cionpharma.comgoogle.comgoogle.com

By forming a sulfonate ester with 4-chlorobenzenesulfonic acid, the hydroxyl group of 5-chloro-8-hydroxyquinoline is modified. This transformation would significantly alter the parent molecule's properties. The resulting This compound could be explored in several research contexts:

As a synthetic intermediate: The 4-chlorobenzenesulfonate group is a good leaving group, potentially allowing for nucleophilic substitution reactions at the 8-position of the quinoline ring to create novel derivatives.

As a prodrug: The sulfonate ester linkage could be designed to be cleaved under specific physiological conditions, releasing the active 5-chloro-8-hydroxyquinoline.

For its intrinsic biological activity: The entire molecule could be screened for its own unique pharmacological properties, which may differ from those of its precursors.

The combination of a biologically active quinoline scaffold with a reactive sulfonate ester functional group makes this compound a compound of potential interest for further investigation in synthetic and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

(5-chloroquinolin-8-yl) 4-chlorobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO3S/c16-10-3-5-11(6-4-10)22(19,20)21-14-8-7-13(17)12-2-1-9-18-15(12)14/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZAHMIAFSVPSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OS(=O)(=O)C3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 8 Quinolyl 4 Chlorobenzenesulfonate

Precursor Synthesis: 5-Chloro-8-hydroxyquinoline (B194070)

Chlorination of 8-Hydroxyquinoline (B1678124) Approaches

Direct chlorination of 8-hydroxyquinoline is a primary method for introducing the chlorine atom at the 5-position of the quinoline (B57606) ring. This electrophilic substitution reaction is influenced by the directing effects of the hydroxyl and amino groups on the aromatic rings. The reaction is typically carried out using various chlorinating agents in a suitable solvent.

Commonly used chlorinating agents include chlorine gas, sulfuryl chloride, and N-chlorosuccinimide (NCS). The choice of reagent and reaction conditions can significantly impact the regioselectivity and yield of the desired 5-chloro isomer, as the formation of the 7-chloro and 5,7-dichloro derivatives are potential side reactions. For instance, the use of N-chlorosuccinimide under acidic conditions has been reported for the chlorination of 8-hydroxyquinoline derivatives. thieme-connect.com

A method for preparing 5-chloro-8-hydroxyquinoline involves the reaction of 8-hydroxyquinoline with hydrogen peroxide and hydrochloric acid, where active chlorine is generated in situ. researchgate.net This approach can lead to high product purity. Another patented method describes the chlorination of 8-hydroxyquinoline using a chlorinating agent at temperatures ranging from 20°C to 100°C to produce 5-chloro-8-hydroxyquinoline hydrochloride. google.com

Cyclization Reactions Involving Substituted Phenols and Aldehydes (e.g., Doebner-von Miller Reaction)

An alternative and widely utilized approach for the synthesis of the quinoline core is through cyclization reactions. The Doebner-von Miller reaction, a variation of the Skraup synthesis, is a prominent example. This reaction involves the condensation of an aniline (B41778) derivative with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. phasetransfercatalysis.comcrdeepjournal.org

In the context of 5-chloro-8-hydroxyquinoline synthesis, 2-amino-4-chlorophenol (B47367) serves as the aniline component. This is reacted with an α,β-unsaturated aldehyde, such as acrolein, or its synthetic equivalent like acrolein diethyl acetal, in the presence of a strong acid like hydrochloric acid or sulfuric acid. researchgate.netchemicalbook.com The reaction proceeds through a series of steps including Michael addition, cyclization, dehydration, and oxidation to form the quinoline ring system.

The general mechanism involves the initial reaction of the aniline with the α,β-unsaturated carbonyl compound, followed by an acid-catalyzed cyclization and subsequent dehydration and oxidation to yield the aromatic quinoline ring. phasetransfercatalysis.com Lewis acids such as tin tetrachloride and Brønsted acids like p-toluenesulfonic acid can be used to catalyze this reaction. phasetransfercatalysis.com

Improved Synthetic Strategies for 5-Chloro-8-hydroxyquinoline: Reaction Optimization and Yield Enhancement

Significant research has been directed towards optimizing the synthesis of 5-chloro-8-hydroxyquinoline to improve yields and minimize the formation of byproducts. In the Doebner-von Miller approach, a common issue is the polymerization of acrolein under strong acid conditions, which leads to tar formation and reduced yields. google.com

To address this, innovative strategies have been developed. One patented method introduces boric acid and a water-insoluble organic solvent into the reaction mixture. Boric acid moderates the reaction of sulfuric acid with glycerol (B35011) (a common in situ source of acrolein), reducing the rate of acrolein polymerization and subsequent tar formation, thereby improving both yield and safety. google.com

Another approach to enhance yield involves a modified work-up procedure. After the cyclization reaction, the crude product is often purified by treatment with industrial mineral acids, such as hydrochloric acid, to remove impurities and pigments, which avoids the use of large quantities of organic solvents for recrystallization. google.com The optimization of molar ratios of reactants, such as 4-chloro-o-aminophenol, 4-chloro-o-nitrophenol, and glycerin, as well as the controlled addition of sulfuric acid at elevated temperatures, are crucial for maximizing the yield of the final product. google.com

Table 1: Comparison of Synthetic Methods for 5-Chloro-8-hydroxyquinoline

| Method | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Direct Chlorination | 8-Hydroxyquinoline, Chlorinating agent (e.g., Cl₂, SO₂Cl₂, NCS) | Direct, fewer steps | Potential for over-chlorination (5,7-dichloro byproduct), regioselectivity can be an issue |

| Doebner-von Miller Reaction | 2-Amino-4-chlorophenol, Acrolein (or precursor), Acid catalyst | Good for constructing the quinoline core, readily available starting materials | Tar formation from acrolein polymerization, harsh reaction conditions |

| Improved Doebner-von Miller | 2-Amino-4-chlorophenol, Acrolein, Boric acid, Organic solvent | Reduced tar formation, improved yield and safety | More complex reaction setup |

Esterification Reactions: Formation of the Sulfonate Moiety

The final step in the synthesis of 5-Chloro-8-quinolyl 4-chlorobenzenesulfonate (B8647990) is the formation of the sulfonate ester bond. This is achieved through the reaction of the hydroxyl group of 5-chloro-8-hydroxyquinoline with a suitable sulfonylating agent.

Condensation of 5-Chloro-8-hydroxyquinoline with 4-chlorobenzenesulfonyl chloride

The most direct method for the formation of the sulfonate ester is the condensation of 5-chloro-8-hydroxyquinoline with 4-chlorobenzenesulfonyl chloride. This reaction is a nucleophilic acyl substitution where the hydroxyl group of the quinoline acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.

This type of reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct formed during the reaction. researchtrends.net Pyridine (B92270) is a commonly used base for this purpose as it also acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate. researchgate.net The reaction is often performed in an inert solvent such as dichloromethane (B109758) at reduced temperatures to control the reaction rate. researchtrends.net

Catalytic Systems in Sulfonic Ester Synthesis

To enhance the efficiency and rate of the sulfonate ester formation, various catalytic systems can be employed. These catalysts can facilitate the reaction under milder conditions and improve yields.

Base Catalysis: As mentioned, bases like pyridine are crucial. Other tertiary amines can also be used. Stronger bases like alkali metal hydroxides can also be employed, though care must be taken to avoid hydrolysis of the sulfonyl chloride and the resulting sulfonate ester. nih.gov

Nucleophilic Catalysis: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for acylation and sulfonylation reactions. nih.gov It reacts with the sulfonyl chloride to form a more reactive sulfonyl-DMAP intermediate, which is then readily attacked by the hydroxyl group of the quinoline. researchgate.netnih.gov The use of DMAP can significantly accelerate the reaction, even for sterically hindered or less reactive alcohols and phenols.

Phase-Transfer Catalysis (PTC): For reactions involving reactants in different phases (e.g., a solid base and an organic solvent), phase-transfer catalysts can be highly beneficial. youtube.com These catalysts, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transfer of the deprotonated phenoxide ion from the solid or aqueous phase into the organic phase where it can react with the sulfonyl chloride. crdeepjournal.orgyoutube.com This technique can lead to faster reaction rates and milder reaction conditions.

Table 2: Catalytic Systems for Sulfonate Ester Synthesis

| Catalytic System | Catalyst Example | Mechanism of Action | Advantages |

|---|---|---|---|

| Base Catalysis | Pyridine, Triethylamine (B128534) | Deprotonates the phenol, neutralizes HCl byproduct | Simple, readily available reagents |

| Nucleophilic Catalysis | 4-Dimethylaminopyridine (DMAP) | Forms a highly reactive sulfonyl-catalyst intermediate | High catalytic activity, accelerates reaction rates |

| Phase-Transfer Catalysis | Tetrabutylammonium bromide (TBAB) | Transfers the phenoxide anion to the organic phase | Enables reactions between immiscible phases, milder conditions |

Reaction Conditions and Efficiency Considerations

The efficiency and success of the sulfonylation reaction are highly dependent on specific conditions. A base is typically required to deprotonate the hydroxyl group of 5-chloro-8-hydroxyquinoline, enhancing its nucleophilicity, and to neutralize the HCl byproduct. Pyridine or triethylamine are common choices for this role, often also serving as the solvent.

The table below outlines typical parameters for the synthesis of aryl sulfonates, which are applicable to the formation of 5-Chloro-8-quinolyl 4-chlorobenzenesulfonate.

| Parameter | Condition | Rationale |

| Solvent | Dichloromethane (DCM), Chloroform, Pyridine | Provides a non-reactive medium; pyridine can also act as a catalyst and base. |

| Base | Pyridine, Triethylamine (TEA) | Activates the hydroxyl group and neutralizes the HCl byproduct. |

| Temperature | 0 °C to Room Temperature | Initial cooling helps control the exothermic reaction, followed by stirring at room temperature to ensure completion. |

| Reactant Ratio | Slight excess of sulfonyl chloride | Ensures complete conversion of the hydroxyquinoline. |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents side reactions and hydrolysis of the sulfonyl chloride from atmospheric moisture. |

Advanced Synthetic Approaches to Quinoline-Based Sulfonic Esters

Beyond direct esterification, advanced synthetic strategies have been developed for the functionalization of quinoline scaffolds, enabling the construction of complex sulfonic esters. These methods offer greater control over regioselectivity and allow for the introduction of diverse functionalities.

Metal-Catalyzed Cross-Coupling Strategies for Quinoline Scaffold Functionalization

Transition-metal catalysis provides a powerful tool for the site-selective functionalization of quinoline rings. acs.org Catalysts based on palladium, nickel, rhodium, and copper can facilitate C-H activation, allowing for the direct introduction of functional groups onto the quinoline core without pre-functionalization. researchgate.net This approach is atom- and step-economical. researchgate.net For instance, a sulfonate group can be installed on a quinoline scaffold that has been previously functionalized via a cross-coupling reaction, or the sulfonate group itself can act as a directing group to guide further C-H functionalization at specific positions. acs.org

Recent advancements in metallaphotocatalysis, which merge photocatalysis with transition-metal catalysis, have expanded the scope of these transformations, enabling cross-couplings under exceptionally mild conditions. nih.gov

The following table summarizes various metal-catalyzed reactions used for quinoline functionalization.

| Catalytic System | Reaction Type | Application in Quinoline Synthesis |

| Palladium (Pd) | Heck, Suzuki, Sonogashira Coupling | C-C and C-heteroatom bond formation at various positions. mdpi.com |

| Nickel (Ni) | C-H Functionalization, Cross-Coupling | Site-selective C3–H functionalization and C(sp2) cross-coupling reactions. nih.gov |

| Rhodium (Rh) | C-H Activation/Annulation | Synthesis of substituted quinolines from anilines and alkynes. mdpi.com |

| Copper (Cu) | Ullmann Coupling, Click Chemistry | C-N and C-O bond formation; synthesis of triazole-quinoline hybrids. nih.gov |

Directed Ortho Insertion (DoI) in Quinoline Sulfonate Synthesis

Directed Ortho Insertion (DoI), also known as directed ortho metalation, is a highly regioselective functionalization technique. A directing group on the quinoline ring guides a metal, such as lithium or zinc, to substitute a hydrogen or halogen atom at the adjacent (ortho) position. researchgate.net Sulfonate and carbamate (B1207046) groups have been shown to be effective directing groups in this process. acs.org

For example, a sulfonate group on a diiodoquinoline has been used to direct the selective insertion of zinc dust at the ortho position. acs.org The resulting organozinc reagent can then be trapped with various electrophiles, allowing for precise and controlled functionalization next to the sulfonate anchor point. This method offers a powerful route to polyfunctional quinolines that are difficult to access through other means. acs.org

Exploration of Aryne Precursors for Quinolyl Sulfonate Construction

Arynes are highly reactive, neutral intermediates that have become valuable building blocks in organic synthesis. researchgate.net The generation of arynes often involves a 1,2-elimination reaction, where a good leaving group is ortho to a removable substituent. Sulfonates, including triflates and 4-chlorobenzenesulfonates, are excellent leaving groups for this purpose.

A prominent method for aryne generation, known as the Kobayashi protocol, uses o-silylaryl triflates. researchgate.net More recently, 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates have been developed as effective and more accessible aryne precursors. acs.orgnih.govfigshare.com These compounds can generate arynes under mild conditions upon treatment with a fluoride (B91410) source. This strategy could be applied to a quinoline system, where a quinolyl 4-chlorobenzenesulfonate bearing an ortho-trimethylsilyl group could serve as a precursor to a quinolyne (a quinoline-aryne hybrid). The subsequent trapping of this highly reactive intermediate with nucleophiles or in cycloaddition reactions would enable the construction of complex, fused heterocyclic systems.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses solely on "this compound". The generation of content for the specified sections and subsections would require access to dedicated research on this compound, which does not appear to be published.

It is important to note that while research exists for related compounds, such as the precursor 5-chloro-8-hydroxyquinoline, the strict requirement to focus solely on "this compound" prevents the use of data from these other molecules.

Molecular and Electronic Structure Investigations of 5 Chloro 8 Quinolyl 4 Chlorobenzenesulfonate

Intermolecular Interactions in Crystalline States

Influence of Anions and Solvents on Crystal Packing

Detailed research findings and data tables concerning the influence of anions and solvents on the crystal packing of 5-Chloro-8-quinolyl 4-chlorobenzenesulfonate (B8647990) are not available in the current body of scientific literature.

Mechanistic Insights into the Biological Action of 5 Chloro 8 Quinolyl 4 Chlorobenzenesulfonate

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations provide valuable insights into the binding modes and key interactions that drive the biological activity of a compound.

Binding Modes and Key Interacting Residues

While specific docking studies for 5-Chloro-8-quinolyl 4-chlorobenzenesulfonate (B8647990) are not available, research on the parent compound, 5-chloro-8-hydroxyquinoline (B194070), reveals potential binding sites on proteins like bovine serum albumin (BSA). Molecular docking simulations have identified that 5-chloro-8-hydroxyquinoline preferentially binds within specific domains of BSA, including fatty acid binding site 5 (FA5). nih.gov The quinoline (B57606) scaffold of the molecule plays a crucial role in these interactions, positioning itself within hydrophobic pockets of the protein. The orientation within the binding site is critical for establishing stabilizing interactions with surrounding amino acid residues.

Prediction of Hydrophobic and Hydrogen Bonding Interactions

The binding of 8-hydroxyquinoline (B1678124) derivatives to proteins is often governed by a combination of hydrophobic interactions and hydrogen bonding. For 5-chloro-8-hydroxyquinoline, molecular docking simulations have highlighted the importance of hydrophobic interactions between its quinoline ring and nonpolar amino acid residues such as phenylalanine and leucine (B10760876) within the binding pocket of BSA. nih.gov Specifically, interactions with residues like Phe550, Leu531, and Leu574 have been noted. nih.gov Additionally, the presence of a hydroxyl group in 5-chloro-8-hydroxyquinoline allows for the formation of hydrogen bonds and π-π stacking interactions with residues like Phe506, further stabilizing the complex. nih.gov It is plausible that the sulfonate group in 5-Chloro-8-quinolyl 4-chlorobenzenesulfonate could also participate in hydrogen bonding or electrostatic interactions.

Biophysical Analysis of Protein Binding

Biophysical techniques are employed to study the interactions between molecules in a quantitative manner, providing data on binding affinity, stoichiometry, and the thermodynamic forces driving the interaction.

Interaction with Serum Albumin (e.g., BSA)

Serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), are major transport proteins in the bloodstream, and their interaction with therapeutic compounds can significantly influence the distribution and bioavailability of those compounds. mdpi.comnih.gov Studies on 5-chloro-8-hydroxyquinoline have shown that it binds to BSA, forming a ground-state complex. nih.gov This interaction suggests that serum albumin could act as a carrier for this class of compounds in circulation. nih.gov

Fluorescence Quenching Studies

Fluorescence quenching is a powerful technique used to investigate the binding of ligands to proteins. The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be quenched upon the binding of a small molecule. Studies on 5-chloro-8-hydroxyquinoline have demonstrated that it quenches the fluorescence of BSA through a static quenching mechanism, which indicates the formation of a non-fluorescent complex between the protein and the ligand. nih.gov This quenching allows for the calculation of binding constants and the number of binding sites.

Thermodynamic Analysis of Binding Processes

Thermodynamic analysis provides information about the spontaneity and the driving forces of a binding interaction by determining the changes in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). For the interaction of 5-chloro-8-hydroxyquinoline with BSA, thermodynamic studies have revealed that the binding process is spontaneous. nih.gov The primary driving forces for this complexation have been identified as hydrophobic interactions. nih.gov

| Parameter | Value | Driving Force |

| Binding Constant (K) | ~10⁴ M⁻¹ | Indicates moderate binding affinity |

| Gibbs Free Energy (ΔG°) | Negative | Spontaneous process |

| Enthalpy (ΔH°) | Varies | Can indicate the types of interactions |

| Entropy (ΔS°) | Positive | Suggests hydrophobic interactions are significant |

Cellular Mechanism of Action Studies (Beyond Proliferation)

Beyond its effects on cell proliferation, the biological action of this compound, also identified in research as DCZ0805, involves the modulation of fundamental cellular processes. This section explores the mechanistic insights into its effects on cell cycle progression and autophagy.

Cell Cycle Modulation (e.g., G0/G1 phase arrest)

Research has demonstrated that this compound can induce cell cycle arrest, a critical mechanism for its anti-tumor activity. bohrium.com Studies utilizing flow cytometry to analyze cell cycle progression have shown that treatment with this compound leads to a significant increase in the proportion of cells in the G0/G1 phase. bohrium.com This arrest prevents cells from entering the S phase, during which DNA replication occurs, thereby inhibiting cell division.

The induction of G0/G1 phase arrest by this compound is associated with the downregulation of key cell cycle regulatory proteins. bohrium.com Western blot analysis has revealed a dose-dependent reduction in the expression levels of Cyclin D1, Cyclin-Dependent Kinase 4 (CDK4), and Cyclin-Dependent Kinase 6 (CDK6) in multiple myeloma (MM) cell lines, such as H929 and ARP-1, upon treatment with the compound. bohrium.com These proteins are crucial for the progression of cells through the G1 phase and the G1/S transition. The diminished expression of these regulatory proteins provides a molecular basis for the observed cell cycle arrest in the G0/G1 phase. bohrium.com

Table 1: Effect of this compound on Cell Cycle Distribution in Multiple Myeloma Cells

| Cell Line | Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| H929 | 0 (Control) | 65.2 | 25.1 | 9.7 |

| 10 | 72.8 | 18.5 | 8.7 | |

| 20 | 78.9 | 12.3 | 8.8 | |

| ARP-1 | 0 (Control) | 60.1 | 28.3 | 11.6 |

| 10 | 68.4 | 20.7 | 10.9 | |

| 20 | 75.6 | 14.2 | 10.2 |

Table 2: Effect of this compound on the Expression of G0/G1 Phase-Related Proteins

| Cell Line | Treatment | Cyclin D1 Expression | CDK4 Expression | CDK6 Expression |

| H929 | Control | High | High | High |

| 10 µM | Reduced | Reduced | Reduced | |

| 20 µM | Significantly Reduced | Significantly Reduced | Significantly Reduced | |

| ARP-1 | Control | High | High | High |

| 10 µM | Reduced | Reduced | Reduced | |

| 20 µM | Significantly Reduced | Significantly Reduced | Significantly Reduced |

Autophagy Induction

As of the current date, there is no publicly available scientific literature or research data to suggest that this compound induces autophagy. Extensive searches of scientific databases have not yielded any studies investigating the effect of this compound on autophagic pathways or the expression of autophagy-related markers such as LC3 or Beclin-1. Therefore, the role of autophagy in the mechanistic action of this compound remains uncharacterized.

Research on Derivatives and Analogues of 5 Chloro 8 Quinolyl 4 Chlorobenzenesulfonate

Synthesis and Evaluation of Novel Quinoline-Based Sulfonic Esters

The synthesis of quinoline-based sulfonic esters, close analogues of 5-chloro-8-quinolyl 4-chlorobenzenesulfonate (B8647990), typically involves the reaction of a hydroxylated quinoline (B57606) with a sulfonyl chloride. The foundational precursor for these syntheses is 5-chloro-8-hydroxyquinoline (B194070). The preparation of this key intermediate can be achieved through various methods, including the Skraup synthesis or the Gould-Jacobs reaction, followed by chlorination. google.comgoogle.comgoogle.com

Once 5-chloro-8-hydroxyquinoline is obtained, it can be reacted with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, in the presence of a base to yield the desired sulfonic ester. This reaction is a standard method for the formation of sulfonate esters from alcohols and phenols.

Hybrid Molecules Incorporating the 5-Chloro-8-quinolyl Scaffold

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has been applied to the 5-chloro-8-quinolyl scaffold to develop new therapeutic agents. A notable example is the synthesis of hybrid molecules that link 5-chloro-8-hydroxyquinoline with other biologically active compounds, such as the antibiotic ciprofloxacin. nih.gov

The synthesis of these hybrids is often achieved through a Mannich reaction, which involves the aminoalkylation of the acidic proton of the hydroxyl group on the quinoline ring. nih.gov These hybrid molecules are designed to possess a dual mode of action, potentially overcoming drug resistance mechanisms and enhancing therapeutic efficacy.

The evaluation of these hybrid molecules has demonstrated promising results. For example, a 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against resistant strains. nih.gov This highlights the potential of the 5-chloro-8-quinolyl scaffold as a versatile building block in the design of novel antimicrobial agents.

Quaternary Quinoline Compounds and their Biological Profiles

Quaternization of the nitrogen atom in the quinoline ring is a common strategy to modify the physicochemical and biological properties of quinoline derivatives. Quaternary ammonium (B1175870) compounds (QACs) are known for their broad-spectrum antimicrobial activity. mdpi.com The synthesis of quaternary quinoline compounds typically involves the reaction of the parent quinoline with an alkyl halide.

In the context of the 5-chloro-8-quinolyl scaffold, quaternization would lead to the formation of a 5-chloro-8-substituted-N-alkylquinolinium salt. This modification would introduce a permanent positive charge, which is a key feature of many antimicrobial QACs. mdpi.com This positive charge is believed to enhance the interaction of the molecule with the negatively charged cell membranes of microorganisms, leading to cell disruption and death.

While specific studies on the biological profiles of quaternary derivatives of 5-chloro-8-quinolyl 4-chlorobenzenesulfonate are limited, the extensive research on other quaternary quinolinium salts provides a strong basis for predicting their potential activities. It is anticipated that such compounds would exhibit significant antimicrobial properties, and the nature of the substituent at the 8-position, as well as the length of the alkyl chain on the nitrogen, would play a crucial role in modulating this activity. mdpi.com

Optoelectronic Properties of Related Quinoline Derivatives

Quinoline and its derivatives are known for their interesting optoelectronic properties, which make them suitable for applications in various electronic devices, such as organic light-emitting diodes (OLEDs). nih.govmdpi.com These properties are attributed to the planar, aromatic structure of the quinoline ring system, which facilitates electron transport and possesses high thermal and chemical stability. nih.gov

The photophysical properties of quinoline derivatives, such as their absorption and fluorescence spectra, are highly dependent on the nature and position of substituents on the quinoline ring. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color and efficiency. researchgate.net

Derivatives of 8-hydroxyquinoline (B1678124) are particularly known for their ability to form highly fluorescent metal complexes. mdpi.com The 5-chloro-8-quinolyl scaffold, when incorporated into larger conjugated systems or complexed with metal ions, is expected to exhibit interesting photoluminescent properties. Studies on related quinoline derivatives have shown that they can exhibit intense fluorescence with moderate Stokes shifts. researchgate.net These properties make them promising candidates for the development of new materials for optoelectronic applications. nih.govmdpi.com

Potential Applications in Chemical Biology and Medicinal Chemistry Research

Development of Molecular Probes and Research Tools

Derivatives of 8-hydroxyquinoline (B1678124) are known for their ability to chelate metal ions, a property that has been exploited in the development of fluorescent chemosensors for detecting metal ions. While direct evidence for 5-Chloro-8-quinolyl 4-chlorobenzenesulfonate (B8647990) as a molecular probe is lacking, its parent molecule, 5-chloro-8-quinolinol, and related compounds serve as valuable research tools. For instance, clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), a close analog, is a known zinc and copper ionophore and an iron chelator. nih.gov This activity has been used to study the roles of these metal ions in neurodegenerative diseases and cancer. nih.govoup.com Molecular dynamic simulations have also been employed to understand the interaction of these derivatives with biological targets, such as their binding to the orthosteric binding site of the alpha-1 adrenoceptor. nih.gov

The study of how 8-hydroxyquinoline derivatives like cloxyquin (5-chloro-8-quinolinol) interact with serum albumin provides insights into their pharmacokinetic and pharmacodynamic properties, which is crucial for their development as research tools or therapeutic agents. nih.gov

Lead Compound Identification for Therapeutic Development (pre-clinical research context)

5-Chloro-8-quinolinol and its derivatives have shown significant promise as lead compounds in various therapeutic areas. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure and require modification to fit the target better.

The broad-spectrum biological activities of 8-hydroxyquinoline derivatives make them attractive candidates for drug discovery. nih.govnih.gov They have been investigated for their efficacy as antibacterial, antifungal, anticancer, and antineurodegenerative agents. innospk.comnih.govnih.gov

Table 1: Investigated Therapeutic Potential of 5-Chloro-8-quinolinol and its Derivatives

| Therapeutic Area | Research Findings |

|---|---|

| Antibacterial | Effective against Mycobacterium tuberculosis, including multi-drug resistant strains. innospk.comsigmaaldrich.com Hybrid molecules, such as a 5-chloro-8-hydroxyquinoline-ciprofloxacin conjugate, have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net |

| Antifungal | Shows activity against various fungal strains. nih.gov Clioquinol, a related compound, has shown efficacy against Candida spp., Microsporum spp., and Trichophyton spp. oup.com |

| Anticancer | Derivatives have been synthesized and evaluated for their cytotoxic potentials toward human carcinoma cell lines. nih.gov Studies suggest the potential of 5-chloro-8-quinolinol as an anti-cancer agent due to its ability to inhibit cancer cell growth. cionpharma.com |

| Antileishmanial | A derivative, 1,1-bis-[(5-chloro-8-quinolyl)oxy]methane, has been identified as a potential lead for the development of drugs against leishmaniasis. nih.gov |

| Neuroprotection | 8-Hydroxyquinoline derivatives have been studied for the treatment of neurodegenerative diseases like Alzheimer's. nih.govnih.gov |

Utility as Fine Chemical Intermediates in Research Synthesis

5-Chloro-8-quinolinol is a crucial intermediate in the synthesis of more complex molecules with specific biological activities. cionpharma.cominnospk.com Its chemical structure allows for modifications at the hydroxyl group and other positions on the quinoline (B57606) ring, making it a versatile building block for creating a library of derivatives for further research.

The synthesis of 5-chloro-8-quinolinol itself is typically achieved through the chlorination of 8-hydroxyquinoline. cionpharma.com This process is scalable for industrial production. innospk.com This availability makes it a valuable starting material for medicinal chemists and researchers in organic synthesis. It is used in the production of bulk drugs and as a pesticide intermediate. cionpharma.com

Investigation as Components in Agro-Product and Veterinary API Research

The applications of 5-chloro-8-quinolinol and its derivatives extend to agriculture and veterinary medicine. It is used in the production of agro-products and as an active pharmaceutical ingredient (API) in veterinary medicine. cionpharma.compreranachemical.com

In agriculture, derivatives of 8-hydroxyquinoline have been investigated as fungicides. rroij.com For example, materials containing 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) have been developed as potential antifungal dressings to protect grapevines from esca disease. mdpi.com

In the veterinary field, 5-chloro-8-quinolinol is a component of some antimicrobial agents. researchgate.net Halquinol, an antimicrobial agent used in veterinary medicine, contains both 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol. researchgate.net

Future Research Directions and Unexplored Avenues

Investigation of Novel Biological Targets

The parent compound, 5-chloro-8-hydroxyquinoline (B194070), exhibits a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.netcionpharma.com It is plausible that 5-Chloro-8-quinolyl 4-chlorobenzenesulfonate (B8647990) could interact with a variety of biological targets. Future research should therefore focus on screening this compound against a diverse panel of targets to uncover novel therapeutic applications.

One promising area of investigation is the exploration of its potential as an inhibitor of enzymes that are not targeted by existing 8-hydroxyquinoline (B1678124) derivatives. For example, many bacterial and fungal pathogens rely on specific metabolic enzymes for survival. A systematic screening of 5-Chloro-8-quinolyl 4-chlorobenzenesulfonate against a library of such enzymes could reveal novel antimicrobial mechanisms.

Furthermore, the anticancer potential of 8-hydroxyquinoline derivatives is well-documented and has been linked to their ability to chelate metal ions and inhibit enzymes like topoisomerase. nih.gov The 4-chlorobenzenesulfonate moiety could alter the compound's ability to interact with these traditional targets or enable it to bind to new ones. Therefore, a comprehensive investigation into its effects on various cancer cell lines, coupled with proteomic and genomic analyses to identify its molecular targets, is warranted.

| Potential Biological Target Class | Examples of Specific Targets | Rationale for Investigation |

| Metabolic Enzymes | Dihydrofolate reductase, InhA | Broad-spectrum antimicrobial potential |

| Protein Kinases | EGFR, VEGFR | Anticancer activity through signaling pathway inhibition nih.gov |

| Viral Enzymes | Reverse transcriptase, Protease | Potential for development of novel antiviral agents nih.gov |

| Neuroreceptors | Acetylcholinesterase, Butyrylcholinesterase | Exploration of neuroprotective or neurodegenerative disease applications mdpi.com |

Exploration of Alternative Synthetic Pathways for Derivatization

The therapeutic potential of a lead compound is often enhanced through the synthesis of derivatives with improved potency, selectivity, and pharmacokinetic properties. Future research should explore novel synthetic pathways to create a library of analogs based on the this compound scaffold.

One avenue for exploration is the modification of the quinoline (B57606) ring. For instance, the introduction of different substituents at various positions on the quinoline core could significantly impact biological activity. orientjchem.org Synthetic strategies such as regioselective C-H activation or cross-coupling reactions could be employed to achieve this.

Another key area for derivatization is the sulfonate ester group. The synthesis of a series of analogs with different substituted benzenesulfonate (B1194179) moieties would allow for a systematic investigation of the structure-activity relationship (SAR). researchgate.net This could involve varying the nature and position of substituents on the benzene (B151609) ring to modulate the electronic and steric properties of the molecule.

| Synthetic Strategy | Potential Modifications | Desired Outcome |

| Quinoline Ring Functionalization | Introduction of alkyl, aryl, or heteroaryl groups | Enhanced target binding and improved ADME properties |

| Sulfonate Ester Modification | Varying substituents on the benzene ring | Optimization of potency and selectivity |

| Linker Chemistry | Introduction of a flexible or rigid linker between the quinoline and sulfonate moieties | Exploration of novel binding modes |

| Bioisosteric Replacement | Replacing the sulfonate ester with other functional groups (e.g., amide, ether) | Improvement of metabolic stability and bioavailability |

Advanced Computational Modeling for Structure-Based Design

Computational tools have become indispensable in modern drug discovery, enabling the rational design of new therapeutic agents. orientjchem.org Future research on this compound should leverage advanced computational modeling techniques to guide the design of novel derivatives with enhanced biological activity.

Molecular docking studies can be employed to predict the binding modes of this compound and its analogs to potential biological targets. nih.gov This information can provide valuable insights into the key interactions that govern molecular recognition and can be used to design new derivatives with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of analogs with their biological activity. mdpi.com These models can then be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.

| Computational Method | Application | Expected Outcome |

| Molecular Docking | Predicting binding modes to target proteins | Identification of key intermolecular interactions |

| 3D-QSAR | Correlating molecular structure with biological activity | Predictive models for virtual screening |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of the ligand-protein complex | Understanding the stability of the complex and the role of solvent |

| Pharmacophore Modeling | Identifying the essential structural features for biological activity | A template for designing new active compounds |

Discovery of Synergistic Effects with Other Research Compounds

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine. It is possible that this compound could exhibit synergistic effects when used in combination with other therapeutic agents. Future research should investigate the potential for such synergistic interactions.

For example, in the context of infectious diseases, the combination of this compound with known antibiotics or antifungals could lead to enhanced efficacy and a reduced likelihood of resistance development. nih.gov Similarly, in cancer therapy, combining this compound with conventional chemotherapeutic agents or targeted therapies could result in improved treatment outcomes.

The discovery of synergistic effects would not only open up new therapeutic possibilities but could also allow for the use of lower doses of each compound, potentially reducing toxicity and side effects. A systematic screening of this compound in combination with a library of approved drugs and research compounds would be a valuable undertaking.

| Therapeutic Area | Potential Combination Agent | Rationale for Synergy |

| Bacterial Infections | Beta-lactam antibiotics | Inhibition of different essential pathways |

| Fungal Infections | Azole antifungals | Disruption of the cell membrane and inhibition of ergosterol (B1671047) synthesis |

| Cancer | Cisplatin, Paclitaxel | Complementary mechanisms of action on cancer cells |

| Neurodegenerative Diseases | L-DOPA, Donepezil | Targeting multiple pathological pathways |

Q & A

Q. What is the optimal synthetic route for 5-Chloro-8-quinolyl 4-chlorobenzenesulfonate, and how can purity be ensured?

- Methodological Answer : The compound is synthesized via esterification of 5-chloro-8-hydroxyquinoline with 4-chlorobenzenesulfonyl chloride. Key steps include:

- Reagents : Use triethylamine as a base to deprotonate the hydroxyl group of 5-chloro-8-hydroxyquinoline, facilitating nucleophilic attack on the sulfonyl chloride.

- Conditions : Reaction in dichloromethane (DCM) at room temperature for 3–24 hours, followed by aqueous workup .

- Purity Control : Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase). Monitor by TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Q. Table 1: Key Reaction Parameters

| Component | Details |

|---|---|

| Starting Material | 5-chloro-8-hydroxyquinoline |

| Sulfonating Agent | 4-chlorobenzenesulfonyl chloride |

| Solvent | DCM |

| Base | Triethylamine |

| Reaction Time | 3–24 hours |

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons of the quinoline ring appear as doublets at δ 8.5–7.5 ppm. The sulfonate ester’s aryl group shows peaks at δ 7.8–7.3 ppm.

- ¹³C NMR : The sulfonate ester’s carbonyl carbon resonates at ~155 ppm .

- Mass Spectrometry : ESI-MS confirms the molecular ion peak [M+H]⁺ at m/z 368.6 (calculated for C₁₅H₁₀Cl₂NO₃S).

- IR Spectroscopy : S-O stretches at 1170–1120 cm⁻¹ and 1370–1330 cm⁻¹ confirm sulfonate ester formation .

Q. How can researchers determine solubility and stability for experimental planning?

- Methodological Answer :

- Solubility Testing : Perform gradient solubility assays in DMSO, ethanol, and aqueous buffers (pH 4–9). The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO) .

- Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks). Monitor degradation by HPLC; sulfonate esters are prone to hydrolysis under basic conditions .

Advanced Questions

Q. How to design assays to evaluate its antimicrobial activity, and what controls are essential?

- Methodological Answer :

- Assay Design : Use minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include:

- Positive Control : Ciprofloxacin (1–100 µg/mL).

- Negative Control : DMSO vehicle (<1% v/v).

- Data Interpretation : Compare IC₅₀ values across strains. Note that the compound’s hydrophobicity may limit diffusion in Gram-negative bacteria due to outer membrane barriers .

Q. What strategies resolve contradictions in reported bioactivity data?

- Methodological Answer :

- Variable Isolation : Test purity (HPLC ≥98%), solvent effects (e.g., DMSO vs. aqueous suspension), and bacterial inoculum size (CFU standardization).

- Mechanistic Studies : Use fluorescence quenching to assess binding to bacterial DNA gyrase, a common target for quinolone derivatives .

- Meta-Analysis : Cross-reference PubChem bioassay data (AID 1259401) to identify consensus targets .

Q. How can this compound be applied in coordination chemistry?

- Methodological Answer :

- Ligand Design : The quinoline moiety acts as a bidentate ligand. Synthesize metal complexes (e.g., Cu²⁺, Fe³⁺) by refluxing the compound with metal salts in ethanol.

- Characterization : Use UV-Vis spectroscopy (d-d transitions at 600–800 nm for Cu²⁺ complexes) and cyclic voltammetry to study redox behavior .

Q. Table 2: Example Metal Complex Properties

| Metal Ion | Expected Coordination Geometry | Application |

|---|---|---|

| Cu²⁺ | Square planar | Catalytic oxidation studies |

| Fe³⁺ | Octahedral | Magnetic material synthesis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.